molecular formula C19H14FN5OS B2765911 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852374-54-0

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2765911
CAS No.: 852374-54-0
M. Wt: 379.41
InChI Key: RASKVCHLQXYZFU-UHFFFAOYSA-N
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Description

“2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide” is a chemical compound with the molecular formula C13H12FN5O . It is a derivative of the triazolopyridazine class of compounds .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a triazolopyridazine core with a fluorophenyl group at the 3-position and a thio-N-phenylacetamide group at the 6-position .

Scientific Research Applications

Preparation of Triazolopyrimidines as Potential Antiasthma Agents

Research conducted on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated their potential as mediator release inhibitors, indicating their use in developing antiasthma agents. These compounds were synthesized through a multi-step process involving arylamidines, with a selection for pharmacological and toxicological study based on structure-activity evaluation (Medwid et al., 1990).

Antibacterial Activity of Triazolothiadiazines

Another study explored the antibacterial activities of synthesized 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones. These compounds showed effectiveness against various strains such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010).

Molecular Probes Based on Pyrazolotriazolopyrimidines

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR), serving as molecular probes for studying this receptor (Kumar et al., 2011).

Antiviral Activity Against Hepatitis A Virus

Research on 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives revealed promising antiviral activity against the hepatitis A virus, showcasing their potential in antiviral therapy (Shamroukh & Ali, 2008).

Synthesis and Evaluation for Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new agrochemicals (Fadda et al., 2017).

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKVCHLQXYZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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